2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester
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Overview
Description
2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester is a complex organic compound with a molecular formula of C14H18ClNO5S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester involves multiple steps. One common method involves the Knoevenagel–Cope condensation of the ethyl ester of levulinic acid with cyanoacetic ester or dicyanomalonic acid. This reaction produces the ethyl esters of 2-cyano-3-methyl-2-hexene-1,6-dicarboxylic acid and 4-methyl-5,5-dicyano-4-pentenecarboxylic acid. Heating the substituted acrylonitrile with sulfur in ethyl alcohol in the presence of a secondary amine yields the ethyl ester of 2-amino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloroacetyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The thiophene ring can be utilized in the development of conductive polymers and other advanced materials.
Mechanism of Action
The exact mechanism of action for 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester is not well-documented. its potential biological activity could be attributed to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloroacetyl group, for instance, can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid: Similar structure but lacks the chloroacetyl group.
2-Cyano-3-methyl-2-hexene-1,6-dicarboxylic acid: An intermediate in the synthesis of the target compound.
Uniqueness
The presence of the chloroacetyl group in 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester makes it unique compared to its analogs. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications.
Properties
CAS No. |
105522-79-0 |
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Molecular Formula |
C14H18ClNO5S |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-(2-ethoxy-2-oxoethyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO5S/c1-4-20-11(18)6-9-8(3)12(14(19)21-5-2)13(22-9)16-10(17)7-15/h4-7H2,1-3H3,(H,16,17) |
InChI Key |
ABEXHMFQXVFOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C |
Origin of Product |
United States |
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